molecular formula C10H9BrN2O2 B5752928 1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone

1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone

Cat. No.: B5752928
M. Wt: 269.09 g/mol
InChI Key: KKUYKXOTVPZRKI-UHFFFAOYSA-N
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Description

1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone is an organic compound with the molecular formula C10H9BrN2O2 and a molecular weight of 269.1 g/mol . This compound is notable for its unique structure, which includes a brominated pyridine ring and a pyrrolidinone moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone typically involves the reaction of 5-bromo-3-pyridinecarboxylic acid with pyrrolidinone under specific conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the carbonyl group play crucial roles in its binding affinity and specificity. The compound can form hydrogen bonds and hydrophobic interactions with its targets, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(5-bromo-3-pyridinyl)carbonyl]-2-pyrrolidinone is unique due to its specific combination of a brominated pyridine ring and a pyrrolidinone moiety. This structure imparts distinct chemical reactivity and biological activity, making it valuable in various research applications. Its ability to undergo diverse chemical reactions and form stable complexes with biological targets sets it apart from other similar compounds .

Properties

IUPAC Name

1-(5-bromopyridine-3-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2O2/c11-8-4-7(5-12-6-8)10(15)13-3-1-2-9(13)14/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKUYKXOTVPZRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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